molecular formula C9H13N3O2S B13999523 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione CAS No. 90792-89-5

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione

Cat. No.: B13999523
CAS No.: 90792-89-5
M. Wt: 227.29 g/mol
InChI Key: RKDNTUCPZMXXNZ-UHFFFAOYSA-N
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Description

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by the presence of a cyclohexylsulfanyl group attached to the triazine ring The triazine ring is a six-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with cyclohexylthiol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Another method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. This light-induced method is independent of traditional methodologies and can be powered by sunlight, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the scalability of the photoinduced method allows for the synthesis of derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazine ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the enzyme’s active site .

Comparison with Similar Compounds

Properties

CAS No.

90792-89-5

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H13N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,12,13,14)

InChI Key

RKDNTUCPZMXXNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NNC(=O)NC2=O

Origin of Product

United States

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